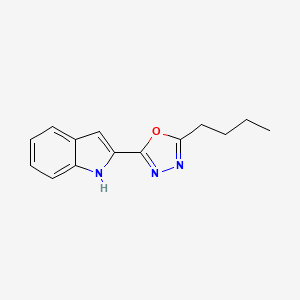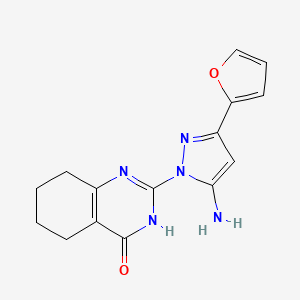![molecular formula C14H12F3N3O3 B1384571 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate CAS No. 1354950-25-6](/img/structure/B1384571.png)
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Synthesis Studies
- Molecular Docking and Synthesis of Derivatives : Research indicates the synthesis of various derivatives of dihydropyrimidine, including studies on their molecular docking. For instance, Holam et al. (2022) synthesized derivatives for docking studies predicting affinity with CDK4 protein, suggesting potential applications in protein interaction studies (Holam, Santhoshkumar, & Killedar, 2022).
Biological Activities and Synthesis
- Synthesis and Herbicidal Activity : Wu et al. (2011) synthesized novel derivatives displaying herbicidal activities against dicotyledonous weeds, highlighting the agricultural research applications of these compounds (Wu et al., 2011).
- Biological Evaluation and Synthesis : Cheng et al. (2005) focused on synthesizing and evaluating a specific derivative as an inhibitor of certain enzymes, indicating its potential in therapeutic research (Cheng et al., 2005).
Advanced Chemical Synthesis
- Novel Synthesis Approaches : Research by Uno et al. (1996) involved the novel trimerization of derivatives, presenting an innovative approach to chemical synthesis (Uno et al., 1996).
- Efficient Synthesis Methods : Chatterjee et al. (2010) reported an efficient synthesis of certain carbamoyl derivatives using ultrasound-accelerated reactions, showcasing advancements in synthetic methodologies (Chatterjee, Sharma, Jadhav, & Chandak, 2010).
Pharmaceutical Research
- Antimicrobial and Antioxidant Properties : Studies have explored the antimicrobial and antioxidant properties of derivatives, as demonstrated by Dey et al. (2022), who synthesized compounds with significant antimicrobial activity (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
- Inhibitor Studies for Enzymes : Research into enzyme inhibitors, like the work of Palanki et al. (2000), has been conducted on pyrimidine derivatives, contributing to pharmaceutical applications (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-8-18-11(6-12(21)19-8)9-2-4-10(5-3-9)20-13(22)23-7-14(15,16)17/h2-6H,7H2,1H3,(H,20,22)(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNHYRBNSXQCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




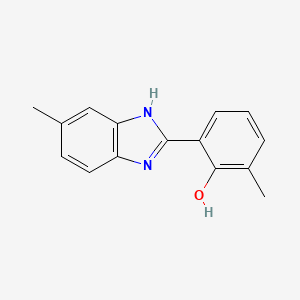
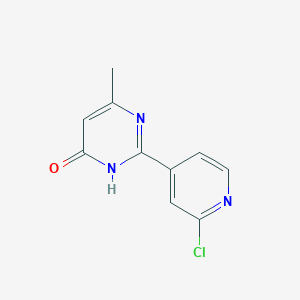
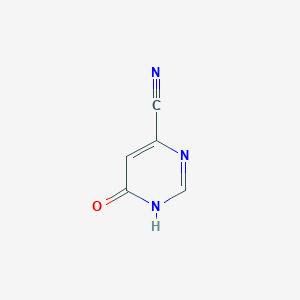

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)
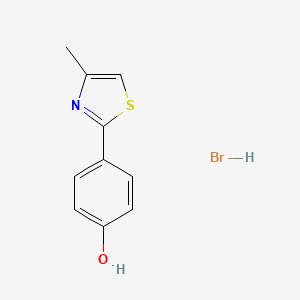
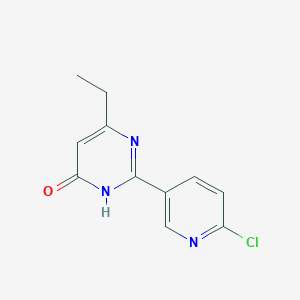

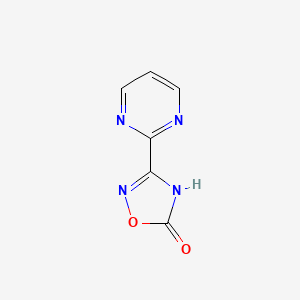

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)
